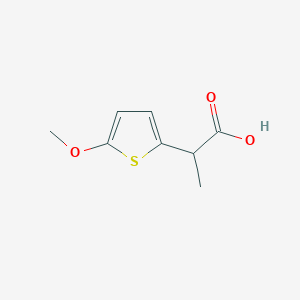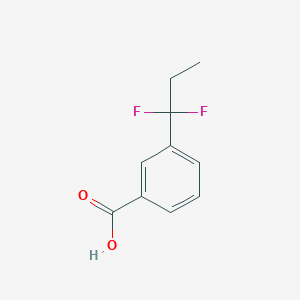
3-(1,1-Difluoropropyl)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1,1-Difluoropropyl)benzoic acid is an organic compound with the molecular formula C10H10F2O2 It is a derivative of benzoic acid, where the benzene ring is substituted with a 1,1-difluoropropyl group
准备方法
Synthetic Routes and Reaction Conditions
One common method is through the use of Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative with a halogenated benzoic acid under palladium catalysis . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of 3-(1,1-Difluoropropyl)benzoic acid may involve large-scale synthesis using similar coupling reactions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
3-(1,1-Difluoropropyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form benzoic acid derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic conditions can oxidize the benzylic position.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of carboxylic acids.
Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atoms.
Major Products
The major products formed from these reactions include various benzoic acid derivatives, alcohols, aldehydes, and substituted benzoic acids, depending on the specific reaction conditions and reagents used .
科学研究应用
3-(1,1-Difluoropropyl)benzoic acid has several scientific research applications:
作用机制
The mechanism of action of 3-(1,1-Difluoropropyl)benzoic acid involves its interaction with specific molecular targets and pathways. The presence of the fluorine atoms can enhance the compound’s stability and bioavailability, making it more effective in its intended applications. The exact molecular targets and pathways depend on the specific derivative and its intended use .
相似化合物的比较
Similar Compounds
- 3-Fluorobenzoic acid
- 4-Fluorobenzoic acid
- 2,3-Difluorobenzoic acid
Uniqueness
3-(1,1-Difluoropropyl)benzoic acid is unique due to the presence of the 1,1-difluoropropyl group, which imparts distinct chemical properties compared to other fluorinated benzoic acids.
属性
分子式 |
C10H10F2O2 |
|---|---|
分子量 |
200.18 g/mol |
IUPAC 名称 |
3-(1,1-difluoropropyl)benzoic acid |
InChI |
InChI=1S/C10H10F2O2/c1-2-10(11,12)8-5-3-4-7(6-8)9(13)14/h3-6H,2H2,1H3,(H,13,14) |
InChI 键 |
JRSGHWHBBVYVLX-UHFFFAOYSA-N |
规范 SMILES |
CCC(C1=CC=CC(=C1)C(=O)O)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


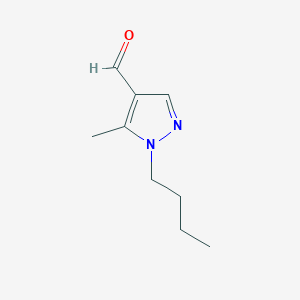
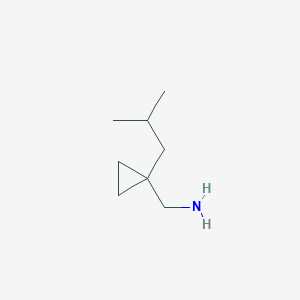
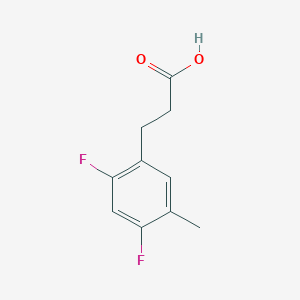
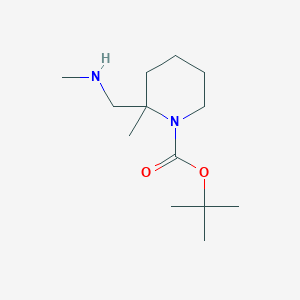
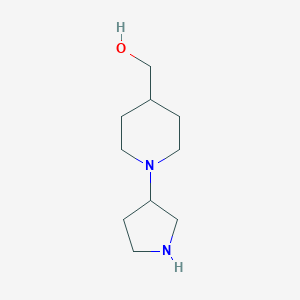
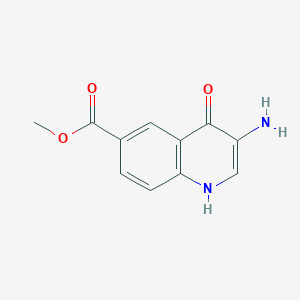
![2-Cyclopropyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B15278872.png)
![2-{[(1-Methoxypropan-2-yl)amino]methyl}-4-methylphenol](/img/structure/B15278877.png)
![Ethyl 7-oxa-2-azaspiro[4.5]decane-4-carboxylate](/img/structure/B15278879.png)
![tert-Butyl (R)-5-methyl-4,7-diazaspiro[2.5]octane-7-carboxylate](/img/structure/B15278887.png)
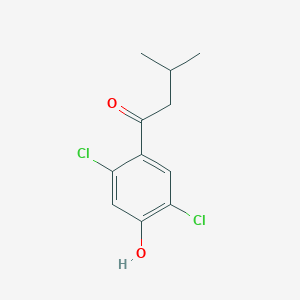
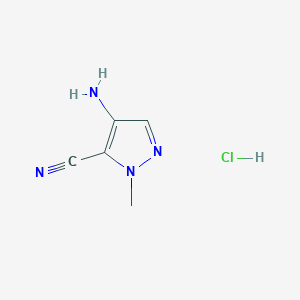
![5-Bromo-1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B15278911.png)
